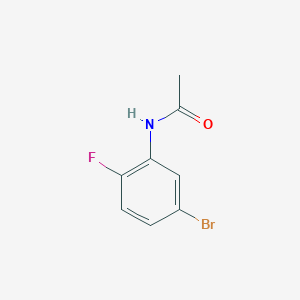

N-(5-bromo-2-fluorophenyl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(5-bromo-2-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCMNLQCVRYDPMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20287614 | |

| Record name | N-(5-Bromo-2-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88288-12-4 | |

| Record name | 88288-12-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(5-Bromo-2-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(5-bromo-2-fluorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for N-(5-bromo-2-fluorophenyl)acetamide, a key intermediate in various pharmaceutical and chemical research applications. This document details the primary synthetic route, a comprehensive experimental protocol, and relevant chemical data.

Introduction

This compound, also known as N-Acetyl 5-bromo-2-fluoroaniline, is a halogenated aromatic acetamide. Its structure, featuring bromine and fluorine substituents on the phenyl ring, makes it a valuable building block in medicinal chemistry for the development of novel therapeutic agents. The core synthesis of this compound is achieved through the acetylation of 5-bromo-2-fluoroaniline.

Synthesis Pathway

The most direct and common pathway for the synthesis of this compound is the N-acetylation of the primary amine, 5-bromo-2-fluoroaniline. This reaction is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the aniline derivative attacks the electrophilic carbonyl carbon of an acetylating agent. The subsequent loss of a leaving group results in the formation of the corresponding acetamide.

The preferred and most common acetylating agent for this transformation is acetic anhydride, often used in the presence of a base like sodium acetate or in a solvent such as glacial acetic acid. Alternatively, acetyl chloride can be employed, typically requiring a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound via the acetylation of 5-bromo-2-fluoroaniline. This protocol is based on established procedures for the acetylation of aromatic amines.

Materials:

-

5-bromo-2-fluoroaniline

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2-fluoroaniline (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: To the solution, add pyridine (1.1 equivalents) and cool the mixture to 0 °C in an ice bath.

-

Addition of Acetylating Agent: Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a solid.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Compound Name | This compound | |

| Synonyms | N-Acetyl 5-bromo-2-fluoroaniline | |

| CAS Number | 88288-12-4 | [1] |

| Molecular Formula | C₈H₇BrFNO | [1] |

| Molecular Weight | 232.05 g/mol | [1] |

| Appearance | White to off-white solid (Typical) | |

| Purity | >98% (Commercially available) | [2] |

Spectroscopic Data (Typical for similar acetanilides):

-

¹H NMR: Expected peaks include a singlet for the acetyl methyl protons (CH₃) around δ 2.2 ppm, and multiplets for the aromatic protons (Ar-H) in the region of δ 7.0-8.5 ppm.

-

¹³C NMR: Expected signals include the methyl carbon (CH₃), the carbonyl carbon (C=O), and the aromatic carbons.

-

IR (KBr, cm⁻¹): Characteristic absorption bands are expected for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1670 cm⁻¹), and C-Br and C-F stretching at lower wavenumbers.

Visualizations

The following diagrams illustrate the synthesis pathway and a general experimental workflow.

Caption: Synthesis of this compound.

Caption: General experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Chemical Properties of N-(5-bromo-2-fluorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-bromo-2-fluorophenyl)acetamide is a halogenated aromatic acetamide that holds potential as a building block in medicinal chemistry and materials science. Its structural features, including the bromo and fluoro substituents on the phenyl ring, can significantly influence its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the known chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an analysis of its spectral data.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in further research and development.

| Property | Value | Source |

| CAS Number | 88288-12-4 | [1] |

| Molecular Formula | C₈H₇BrFNO | |

| Molecular Weight | 232.05 g/mol | |

| Boiling Point | 328.2 ± 32.0 °C at 760 mmHg | |

| Density | 1.6 ± 0.1 g/cm³ | |

| Melting Point | Not available | |

| Solubility | No quantitative data available. Generally expected to have low solubility in water and higher solubility in organic solvents such as ethanol, and acetone. |

Synthesis

A common and effective method for the synthesis of this compound involves the acylation of the corresponding aniline, 5-bromo-2-fluoroaniline, with an acetylating agent such as acetic anhydride or acetyl chloride.

Synthesis Workflow

The logical workflow for the synthesis of this compound from its precursor, 5-bromo-2-fluoroaniline, is depicted in the following diagram.

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure based on standard acylation methods for anilines.

Materials:

-

5-bromo-2-fluoroaniline

-

Acetic anhydride or acetyl chloride

-

Pyridine or another suitable base (optional)

-

Dichloromethane (DCM) or other appropriate aprotic solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 5-bromo-2-fluoroaniline (1.0 eq) in dichloromethane.

-

If using acetyl chloride, add a suitable base like pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl and amide protons of the acetamide group.

Expected Chemical Shifts (in CDCl₃):

-

Aromatic Protons (3H): The three protons on the phenyl ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the electron-withdrawing effects of the fluorine and bromine atoms, these signals are expected to be downfield. The coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F coupling.

-

Amide Proton (1H): A broad singlet is expected for the N-H proton, typically in the range of δ 7.5-9.0 ppm.

-

Methyl Protons (3H): A singlet for the acetyl methyl group is expected around δ 2.2 ppm.[2]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Expected Chemical Shifts (in CDCl₃):

-

Carbonyl Carbon: The amide carbonyl carbon is expected to resonate in the range of δ 168-172 ppm.[2]

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The chemical shifts will be influenced by the bromo and acetamido substituents.

-

Methyl Carbon: The acetyl methyl carbon should appear upfield, around δ 24-25 ppm.[2]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Expected Absorption Bands (cm⁻¹):

-

N-H Stretch: A sharp peak around 3300 cm⁻¹.

-

C=O Stretch (Amide I): A strong absorption band between 1660 and 1690 cm⁻¹.

-

N-H Bend (Amide II): A band in the region of 1510-1550 cm⁻¹.

-

C-N Stretch: Around 1300-1400 cm⁻¹.

-

Aromatic C-H Stretch: Above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong band in the 1000-1300 cm⁻¹ region.

-

C-Br Stretch: In the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

Expected m/z values:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z corresponding to the molecular weight of this compound (232.05 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed with two peaks of nearly equal intensity at M⁺ and M⁺+2.

-

Fragment Ions: Common fragmentation patterns for acetanilides include the loss of the acetyl group and other fragments resulting from the cleavage of the amide bond.

Biological Activity

Currently, there is no specific information available in the public domain regarding the biological activity or signaling pathways of this compound. However, the broader class of acetamide derivatives has been investigated for a wide range of biological activities, including antimicrobial and anticancer properties.[3][4] The presence of halogen substituents on the phenyl ring can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its interaction with biological targets. Further research is required to elucidate the specific biological profile of this compound.

Due to the lack of specific data on the biological activity and described signaling pathways for this compound, a signaling pathway diagram cannot be generated at this time.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling halogenated aromatic compounds should be followed.

General Safety Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a chemical compound with potential applications in various fields of chemical research. This guide has summarized its key chemical and physical properties and provided a general protocol for its synthesis. While detailed experimental data for its melting point, solubility, and full spectral characterization are not yet publicly available, the information provided herein serves as a valuable resource for researchers interested in this molecule. Further investigation is warranted to fully characterize this compound and explore its potential biological activities.

References

An In-depth Technical Guide to N-(5-bromo-2-fluorophenyl)acetamide (CAS: 88288-12-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-bromo-2-fluorophenyl)acetamide, with the Chemical Abstracts Service (CAS) number 88288-12-4, is a halogenated aromatic acetamide. While not extensively studied as a final drug product, its structural motifs are of significant interest in medicinal chemistry, particularly as a key intermediate in the synthesis of targeted therapeutics. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and explores its potential application in the development of kinase inhibitors for oncology research, based on analogous structures found in recent patents.

Chemical and Physical Properties

This compound is a solid at room temperature. Its chemical structure combines a fluorophenyl group with a bromo substituent and an acetamide moiety, features that can influence its reactivity and potential biological interactions. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 88288-12-4 | N/A |

| Molecular Formula | C₈H₇BrFNO | [1] |

| Molecular Weight | 232.05 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-Acetamido-4-bromo-1-fluorobenzene, N-Acetyl-5-bromo-2-fluoroaniline | [1] |

| Appearance | Solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | 328.2 °C (predicted) | N/A |

| Density | 1.6 g/cm³ (predicted) | N/A |

Synthesis Protocol

The synthesis of this compound is typically achieved through the acylation of its corresponding aniline precursor, 5-bromo-2-fluoroaniline. The following is a detailed experimental protocol for its preparation in a laboratory setting.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

5-bromo-2-fluoroaniline (1.0 eq)

-

Acetic anhydride (1.2 eq)

-

Pyridine (1.5 eq)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-bromo-2-fluoroaniline in dichloromethane.

-

Addition of Reagents: To the stirred solution, add pyridine, followed by the dropwise addition of acetic anhydride at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Potential Applications in Drug Discovery: An Intermediate for Kinase Inhibitors

The general structure of these inhibitors often involves a central aromatic core, an amide linkage, and various substituents designed to optimize binding to the kinase active site. The bromo- and fluoro-substituents on the phenyl ring of this compound can serve as important handles for further chemical modifications and can influence the pharmacokinetic and pharmacodynamic properties of the final compound.

The diagram below illustrates a hypothetical workflow for the utilization of this compound as a starting material in a drug discovery campaign targeting kinase inhibitors.

Figure 2: Drug discovery workflow for kinase inhibitors.

Relevance to Cell Signaling Pathways

Given the use of its precursor in the synthesis of B-Raf inhibitors, this compound is relevant to the mitogen-activated protein kinase (MAPK) signaling pathway. The Raf-MEK-ERK cascade is a key component of this pathway, and its aberrant activation is a major driver of tumor growth. B-Raf is a serine/threonine-protein kinase that, when mutated, can lead to constitutive activation of the pathway.

The development of inhibitors that target mutated B-Raf has been a successful strategy in the treatment of certain cancers, such as melanoma. The diagram below illustrates the Raf-MEK-ERK signaling pathway and the point of intervention for a hypothetical inhibitor derived from this compound.

Figure 3: The Raf-MEK-ERK signaling pathway and B-Raf inhibition.

Safety and Handling

Detailed toxicological data for this compound is not available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound (CAS 88288-12-4) is a valuable chemical intermediate with significant potential in the field of drug discovery. Its synthesis from readily available precursors is straightforward. While direct biological data is sparse, its structural relationship to precursors of known kinase inhibitors suggests its utility as a building block for the development of novel therapeutics targeting cancer-related signaling pathways. Further research into the derivatization and biological evaluation of this compound is warranted to fully explore its potential in medicinal chemistry.

References

An In-depth Technical Guide to the Molecular Structure of N-(5-bromo-2-fluorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N-(5-bromo-2-fluorophenyl)acetamide belongs to the class of N-aryl acetamides, a scaffold frequently encountered in pharmacologically active compounds and functional organic materials. The presence of both bromine and fluorine substituents on the phenyl ring is expected to significantly influence its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in drug discovery and a target for synthetic methodology development. This guide aims to provide a detailed understanding of its molecular architecture to aid in its application and further research.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 88288-12-4 | [1] |

| Molecular Formula | C₈H₇BrFNO | [2] |

| Molecular Weight | 232.05 g/mol | [2] |

| Density | 1.6±0.1 g/cm³ | [2] |

| Boiling Point | 328.2±32.0 °C at 760 mmHg | [2] |

| Flash Point | 152.3±25.1 °C | [2] |

| Exact Mass | 230.969498 | [2] |

| LogP | 2.08 | [2] |

| Index of Refraction | 1.590 | [2] |

Synthesis and Experimental Protocols

The most logical and common synthetic route to this compound is the N-acetylation of the corresponding aniline precursor, 5-bromo-2-fluoroaniline. The synthesis can, therefore, be considered a two-stage process: the synthesis of 5-bromo-2-fluoroaniline, followed by its acetylation.

Synthesis of 5-bromo-2-fluoroaniline

Several methods have been reported for the synthesis of 5-bromo-2-fluoroaniline, primarily involving the reduction of a nitrated precursor.

Experimental Protocol: Reduction of 1-bromo-4-fluoro-2-nitrobenzene

This protocol is adapted from a known procedure for the synthesis of 2-bromo-5-fluoroaniline.[3]

-

Materials:

-

1-bromo-4-fluoro-2-nitrobenzene (5.0 g, 22.7 mmol)

-

Iron powder

-

Glacial Acetic Acid (HOAc)

-

Ethanol (EtOH)

-

10N Sodium Hydroxide (NaOH) solution

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄)

-

Brine

-

-

Procedure:

-

To a solution of 1-bromo-4-fluoro-2-nitrobenzene (5.0 g, 22.7 mmol) in a mixture of acetic acid (20 mL) and ethanol (20 mL), add iron powder in one portion at room temperature.

-

Bubble nitrogen gas through the mixture for 5 minutes.

-

Heat the mixture to reflux for 2 hours.

-

After cooling, remove a portion of the solvents under reduced pressure.

-

Partition the residue between 10N aqueous NaOH (200 mL) and diethyl ether (200 mL).

-

Separate the organic layer and wash it with water (50 mL) and then brine (50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-2-fluoroaniline.

-

Synthesis of this compound

The final step is the acetylation of 5-bromo-2-fluoroaniline. While a specific protocol for this exact substrate is not detailed in the searched literature, a general and reliable method for the acetylation of anilines using acetic anhydride is provided below.

Experimental Protocol: Acetylation of 5-bromo-2-fluoroaniline

This is a general procedure for the N-acetylation of anilines.[4]

-

Materials:

-

5-bromo-2-fluoroaniline

-

Acetic anhydride

-

Pyridine (optional, as a catalyst and acid scavenger)

-

Water

-

Hydrochloric acid (for workup, if necessary)

-

Ethyl acetate (for extraction)

-

Sodium bicarbonate solution (for workup)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 5-bromo-2-fluoroaniline (1 equivalent) in a suitable solvent such as ethyl acetate or dichloromethane.

-

Add a slight excess of acetic anhydride (1.1-1.2 equivalents).

-

Optionally, a catalytic amount of pyridine can be added.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

If necessary, wash the organic layer with a dilute solution of hydrochloric acid to remove any unreacted aniline and pyridine, followed by a wash with a saturated solution of sodium bicarbonate to neutralize any remaining acetic acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

-

Molecular Structure and Spectroscopic Analysis

Due to the absence of specific experimental spectra for this compound in the available literature, this section provides a predictive analysis based on the known spectral data of analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the acetyl methyl protons. The chemical shifts and coupling constants will be influenced by the positions of the bromine and fluorine atoms.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| CH₃ | ~2.2 | s | - |

| Ar-H | 7.0 - 8.0 | m | - |

| NH | ~8.0 - 9.0 | br s | - |

The aromatic region will likely display a complex multiplet pattern due to proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| CH₃ | ~24 |

| C=O | ~168 |

| Aromatic C-F | ~150-160 (d, ¹JCF ≈ 240-250 Hz) |

| Aromatic C-Br | ~110-120 |

| Other Aromatic C | 115-140 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Data:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretch | 3250-3350 |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-2960 |

| C=O stretch (amide I) | 1660-1690 |

| N-H bend (amide II) | 1510-1550 |

| C-N stretch | 1200-1350 |

| C-F stretch | 1100-1250 |

| C-Br stretch | 500-650 |

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will be indicated by a characteristic M+2 isotopic pattern.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z 231 and 233 in an approximate 1:1 ratio.

-

Major Fragments: Loss of the acetyl group (CH₃CO, 43 Da) to give a fragment at m/z 188/190.

Molecular Structure Visualization

The logical relationship for the synthesis of this compound is depicted in the following workflow diagram.

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide has consolidated the available information on the molecular structure and synthesis of this compound. While a complete experimental dataset for the title compound is not publicly available, a robust understanding of its properties and behavior can be inferred from the provided data and the analysis of related compounds. The outlined synthetic protocols offer a reliable pathway for its preparation, enabling further research into its potential applications in drug discovery and materials science. Future work should focus on obtaining and publishing the complete spectroscopic and crystallographic characterization of this compound to provide a more definitive understanding of its molecular structure.

References

Technical Guide: Physical Properties of N-(5-bromo-2-fluorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-bromo-2-fluorophenyl)acetamide is a halogenated aromatic amide. Its structure, featuring a bromine and a fluorine atom on the phenyl ring, suggests potential applications in medicinal chemistry and materials science, where such substitutions can influence biological activity, binding affinity, and physical characteristics. This document provides a summary of the available physical properties of this compound (CAS No: 88288-12-4).

Physicochemical Properties

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇BrFNO | [1] |

| Molecular Weight | 232.050 g/mol | [1] |

| Boiling Point | 328.2 ± 32.0 °C at 760 mmHg | [1] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| Flash Point | 152.3 ± 25.1 °C | [1] |

| Index of Refraction | 1.590 | [1] |

| Melting Point | Not Available | [1] |

| Solubility | Not Available |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly available in the public domain. However, this section outlines the general methodologies that are typically employed for the characterization of crystalline organic compounds like acetanilides.

General Synthesis and Purification Workflow

The synthesis of N-aryl acetamides generally involves the acylation of the corresponding aniline. A plausible synthetic route for this compound would involve the reaction of 5-bromo-2-fluoroaniline with an acetylating agent such as acetic anhydride or acetyl chloride. The general workflow for such a synthesis and purification process is depicted below.

Caption: General workflow for the synthesis and purification of N-aryl acetamides.

Determination of Physical Properties

-

Melting Point: The melting point of a purified crystalline sample would typically be determined using a capillary melting point apparatus. The sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.

-

Boiling Point: The boiling point is often determined under reduced pressure for high-boiling compounds to prevent decomposition. The temperature at which the vapor pressure of the liquid equals the applied pressure is recorded.

-

Density: The density of the solid can be determined using techniques such as gas pycnometry, which measures the volume of the solid by displacing a known volume of gas.

-

Solubility: A qualitative and quantitative assessment of solubility would involve dissolving the compound in a range of common solvents (e.g., water, ethanol, acetone, dichloromethane, dimethyl sulfoxide) at a specific temperature. Quantitative solubility can be determined by preparing a saturated solution, separating the undissolved solid, and measuring the concentration of the solute in the solution, for example, by UV-Vis spectroscopy or gravimetric analysis after solvent evaporation.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available information detailing specific biological activities, involvement in signaling pathways, or experimental workflows related to the biological evaluation of this compound. Compounds of this class are often investigated for a range of biological activities, but specific data for this molecule is lacking.

Conclusion

This technical guide provides a summary of the currently available physical properties of this compound. While some key physicochemical parameters have been reported by chemical suppliers, experimental details for their determination and data for properties such as melting point and solubility are not available in the reviewed literature. Furthermore, there is a notable absence of information regarding the biological profile of this compound. Further experimental investigation is required to fully characterize the physical and biological properties of this compound to support its potential use in research and development.

References

Spectroscopic Characterization of N-(5-bromo-2-fluorophenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of N-(5-bromo-2-fluorophenyl)acetamide. Due to the limited availability of published experimental data for this compound (CAS 88288-12-4), this document presents a detailed analysis of closely related isomers: N-(4-bromo-2-fluorophenyl)acetamide and N-(2-fluorophenyl)acetamide. The spectroscopic data for these isomers, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are summarized to serve as a valuable reference for researchers working with similar halogenated phenylacetamides. This guide also outlines standardized experimental protocols for acquiring such spectroscopic data.

Introduction

This compound is a halogenated aromatic amide of interest in medicinal chemistry and materials science. Spectroscopic analysis is crucial for the unequivocal identification and characterization of its chemical structure and purity. This guide addresses the need for a consolidated reference on the spectroscopic properties of this compound and its analogs.

Spectroscopic Data of Isomeric Compounds

The following tables summarize the key spectroscopic data for N-(4-bromo-2-fluorophenyl)acetamide and N-(2-fluorophenyl)acetamide, which can be used to predict the spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) in ppm |

| N-(4-bromo-2-fluorophenyl)acetamide | - | Data not available in search results. |

| N-(2-fluorophenyl)acetamide | - | Data not available in search results. |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) in ppm |

| N-(4-bromo-2-fluorophenyl)acetamide | - | Data not available in search results. |

| N-(2-fluorophenyl)acetamide | - | Data not available in search results. |

Note: Specific peak assignments and coupling constants were not available in the provided search results.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

| Compound | Technique | Key Absorption Bands (cm⁻¹) |

| N-(4-bromo-2-fluorophenyl)acetamide | - | Data not available in search results. |

| N-(2-fluorophenyl)acetamide | Capillary Cell: Melt | General absorptions for amides and aromatic compounds are expected. |

Note: Characteristic amide bands include N-H stretching (around 3300 cm⁻¹), C=O stretching (amide I, around 1660 cm⁻¹), and N-H bending (amide II, around 1550 cm⁻¹). Aromatic C-H and C=C stretching, as well as C-F and C-Br stretching vibrations, are also expected.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| Compound | Ionization Method | Key m/z values |

| N-(4-bromo-2-fluorophenyl)acetamide | - | 189, 191, 141. |

| N-(2-fluorophenyl)acetamide | GC-MS | 153 (M+), 111.[1] |

Note: The presence of bromine in N-(4-bromo-2-fluorophenyl)acetamide would result in a characteristic M/M+2 isotopic pattern with approximately equal intensity, which is observed in the provided m/z values (189/191). The molecular weight of this compound is 232.05 g/mol , and its exact mass is 230.96950 Da.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of halogenated phenylacetamides.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation : Utilize a high-resolution NMR spectrometer, such as a Bruker Avance or Varian instrument, typically operating at a proton frequency of 300 MHz or higher.[2]

-

¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

KBr Pellet : Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.[2]

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer, such as a Nicolet-Impact-410.[2]

-

Data Acquisition : Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization : Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is often used for LC-MS.

-

Instrumentation : Employ a mass spectrometer capable of providing high-resolution mass data, such as a time-of-flight (TOF) or Orbitrap analyzer.[3]

-

Data Acquisition : Acquire the mass spectrum over a relevant m/z range.

-

Data Analysis : Determine the molecular weight from the molecular ion peak (M⁺ or [M+H]⁺). Analyze the fragmentation pattern to gain further structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Logical workflow for the spectroscopic analysis of an organic compound.

Conclusion

References

An In-depth Technical Guide on the Solubility of N-(5-bromo-2-fluorophenyl)acetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for N-(5-bromo-2-fluorophenyl)acetamide in common organic solvents has not been published. The following table is provided as a template for researchers to populate with their own experimental findings.

| Organic Solvent | Chemical Formula | Polarity Index | Solubility at 25°C (g/L) | Observations |

| Acetone | C₃H₆O | 5.1 | Data not available | |

| Acetonitrile | C₂H₃N | 5.8 | Data not available | |

| Dichloromethane | CH₂Cl₂ | 3.1 | Data not available | |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Data not available | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Data not available | |

| Ethanol | C₂H₅OH | 4.3 | Data not available | |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Data not available | |

| Hexane | C₆H₁₄ | 0.1 | Data not available | |

| Isopropanol | C₃H₈O | 3.9 | Data not available | |

| Methanol | CH₃OH | 5.1 | Data not available | |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Data not available | |

| Toluene | C₇H₈ | 2.4 | Data not available |

Experimental Protocols for Solubility Determination

The following protocols provide a framework for determining the solubility of this compound. These methods are based on established principles of solubility testing for organic compounds.[1][2][3][4]

2.1. Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in various solvents.

Objective: To qualitatively determine if this compound is soluble, partially soluble, or insoluble in a range of organic solvents at ambient temperature.

Materials:

-

This compound

-

A selection of organic solvents (e.g., from the table above)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Spatula

-

Analytical balance

Procedure:

-

Weigh approximately 10 mg of this compound and place it into a clean, dry test tube.

-

Add 1 mL of the selected organic solvent to the test tube.

-

Vortex the mixture vigorously for 60 seconds.

-

Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain. The solution may appear cloudy.

-

Insoluble: The solid does not appear to dissolve, and the solvent remains clear or the solid settles at the bottom.

-

-

Record the observations for each solvent tested.

2.2. Quantitative Solubility Determination (Shake-Flask Method)

This method provides a more precise, quantitative measure of solubility.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Scintillation vials or sealed flasks

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial or flask. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaking incubator set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is achieved.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the filtered sample solution using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of the dissolved compound.

-

Construct a calibration curve from the standard solutions.

-

Use the calibration curve to determine the concentration of this compound in the filtered sample. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Visualizing the Solubility Determination Workflow

The following diagram illustrates the logical workflow for assessing the solubility of a chemical compound like this compound.

Caption: Workflow for determining the solubility of a chemical compound.

This comprehensive approach, from qualitative screening to quantitative determination, will enable researchers to generate the necessary solubility data for this compound to advance their research and development activities.

References

Unveiling the Therapeutic Potential of N-(5-bromo-2-fluorophenyl)acetamide: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Promising Scaffold in Medicinal Chemistry

Introduction: The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in the field of drug discovery. Phenylacetamide derivatives have emerged as a versatile scaffold, demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide focuses on the potential biological activities of a specific halogenated derivative, N-(5-bromo-2-fluorophenyl)acetamide, and its analogs. By examining the existing scientific literature on structurally related compounds, we aim to provide researchers, scientists, and drug development professionals with a comprehensive overview of its therapeutic promise, supported by quantitative data, detailed experimental protocols, and insightful visualizations of relevant biological pathways.

Anticancer Activity: A Primary Area of Investigation

The cytotoxic potential of N-phenylacetamide derivatives against various cancer cell lines has been a significant area of research. The presence of halogen substituents, such as bromine and fluorine, on the phenyl ring is often associated with enhanced anticancer activity.

Quantitative Analysis of Cytotoxicity

The following table summarizes the in vitro anticancer activity of several N-phenylacetamide derivatives that are structurally related to this compound. The data, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), has been compiled from various studies to facilitate a comparative analysis.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(4-Fluorophenyl)-N-(o-nitrophenyl)acetamide | PC3 (Prostate) | 52 | [1] |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | PC3 (Prostate) | 80 | [1] |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | MCF-7 (Breast) | 100 | [1] |

| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivative (3j with p-nitro) | MDA-MB-468 (Breast) | 0.76 | |

| Doxorubicin (Reference Drug) | MDA-MB-468 (Breast) | 0.38 |

Note: The data presented is for structurally similar compounds and is intended to be indicative of the potential activity of this compound.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.[2][3][4][5]

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a selected cancer cell line.

Materials:

-

This compound

-

Human cancer cell line (e.g., PC3, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest logarithmically growing cells using Trypsin-EDTA.

-

Resuspend the cells in fresh medium and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in the culture medium to obtain a range of desired concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

-

Potential Mechanism of Action: Induction of Apoptosis

Many N-phenylacetamide derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This process is tightly regulated by a complex network of signaling pathways. The intrinsic (mitochondrial) pathway is a common route for apoptosis induction by chemotherapeutic agents.

Caption: Intrinsic pathway of apoptosis potentially induced by this compound.

Potential as a Tyrosine Kinase Inhibitor

Receptor tyrosine kinases (RTKs) are crucial mediators of signaling pathways that control cell growth, differentiation, and survival. Dysregulation of RTK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The structural features of N-phenylacetamides bear resemblance to known tyrosine kinase inhibitors, suggesting that this compound could also exhibit inhibitory activity against these enzymes. For instance, (5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide, a compound with a similar bromo-fluorophenyl moiety, is noted for its potential as a kinase inhibitor.[6]

Hypothesized Mechanism of Action

This compound could potentially act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain of an RTK. This would prevent the phosphorylation of downstream substrate proteins, thereby blocking the signal transduction cascade that promotes cancer cell proliferation and survival.

Caption: Hypothesized mechanism of tyrosine kinase inhibition by this compound.

Structure-Activity Relationship (SAR) Insights

The biological activity of N-phenylacetamide derivatives is significantly influenced by the nature and position of substituents on the phenyl ring.

-

Halogenation: The presence of halogens like fluorine and bromine often enhances lipophilicity, which can improve cell membrane permeability and binding affinity to target proteins. The position of these halogens is also critical; for example, in some series of anticancer compounds, a para-substituted electron-withdrawing and lipophilic substituent demonstrates the highest potency.

-

Other Substituents: The addition of other functional groups, such as nitro or methoxy groups, can dramatically alter the electronic properties and steric profile of the molecule, leading to variations in biological activity. For instance, in a study of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, compounds with a nitro moiety showed higher cytotoxic effects than those with a methoxy moiety.[1]

Synthesis of this compound

A plausible synthetic route for this compound involves the acylation of 5-bromo-2-fluoroaniline with an acetylating agent.

General Experimental Protocol:

Objective: To synthesize this compound.

Materials:

-

5-bromo-2-fluoroaniline

-

Acetyl chloride or acetic anhydride

-

A suitable base (e.g., pyridine or triethylamine)

-

Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

-

Dissolve 5-bromo-2-fluoroaniline in the anhydrous solvent in a reaction flask.

-

Add the base to the solution and cool the mixture in an ice bath.

-

Slowly add the acetylating agent (acetyl chloride or acetic anhydride) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Caption: General workflow for the synthesis of this compound.

Conclusion and Future Directions

While direct biological data for this compound is limited in the public domain, the analysis of structurally related compounds strongly suggests its potential as a valuable lead molecule in drug discovery, particularly in the development of novel anticancer agents. The presence of both bromo and fluoro substituents on the phenyl ring is a promising feature for enhanced biological activity.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. In vitro screening against a panel of cancer cell lines, investigation of its inhibitory activity against various tyrosine kinases, and assessment of its anti-inflammatory and antioxidant properties are warranted. Further derivatization of this scaffold could also lead to the discovery of compounds with improved potency and selectivity. This in-depth technical guide provides a solid foundation for researchers to embark on the exploration of this promising chemical entity.

References

- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. clyte.tech [clyte.tech]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. (5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide | 856677-05-9 | Benchchem [benchchem.com]

An In-depth Technical Guide to N-(5-bromo-2-fluorophenyl)acetamide: Synthesis, Characterization, and Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(5-bromo-2-fluorophenyl)acetamide, a halogenated aromatic amide. While a seminal "discovery" paper for this specific molecule is not readily identifiable in the public domain, this document consolidates available chemical data and presents a detailed, representative experimental protocol for its synthesis and characterization based on established chemical principles for analogous compounds. This guide is intended to serve as a foundational resource for researchers utilizing this compound as a chemical intermediate or building block in the development of more complex molecules. At present, no specific biological activities or associated signaling pathways have been reported for this compound in peer-reviewed literature.

Introduction

This compound belongs to the class of acetamides, which are amide derivatives of acetic acid. The presence of bromine and fluorine atoms on the phenyl ring makes it a valuable intermediate in medicinal chemistry and materials science, where halogenated aromatic compounds are frequently used to modulate the electronic and lipophilic properties of molecules, potentially influencing their biological activity and material characteristics. This guide outlines the fundamental chemical properties, a robust synthesis protocol, and characterization data for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases and supplier information.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 88288-12-4[1][2][3] |

| Molecular Formula | C₈H₇BrFNO[4] |

| Molecular Weight | 232.05 g/mol [4] |

| IUPAC Name | This compound |

| Synonyms | 2-acetamido-4-bromo-1-fluorobenzene, N-Acetyl-5-bromo-2-fluoroaniline[4] |

| Appearance | Not specified in literature; likely a solid at room temperature. |

| Purity | Typically >98% from commercial suppliers[1] |

Experimental Protocols

While the original research article describing the synthesis of this compound is not available, a standard and reliable method for its preparation is the N-acetylation of its corresponding aniline precursor, 5-bromo-2-fluoroaniline. The following protocol is a detailed representation of this well-established chemical transformation.

Synthesis of this compound

The synthesis involves the reaction of 5-bromo-2-fluoroaniline with an acetylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a suitable solvent and optionally a base to neutralize the acidic byproduct.

Materials:

-

5-Bromo-2-fluoroaniline (CAS: 2924-09-6)

-

Acetic anhydride (CAS: 108-24-7)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetic Acid)

-

(Optional) Base (e.g., Pyridine or Triethylamine)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvent for recrystallization (e.g., Ethanol or Ethyl Acetate/Hexane mixture)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

FTIR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-bromo-2-fluoroaniline (1.0 eq) in the chosen anhydrous solvent (e.g., dichloromethane).

-

Addition of Acetylating Agent: While stirring the solution at room temperature, slowly add acetic anhydride (1.1 eq) dropwise. If acetyl chloride is used, the reaction is typically cooled in an ice bath, and a base (1.1 eq) like pyridine or triethylamine is added to scavenge the HCl generated.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aniline.

-

Work-up: Once the reaction is complete, if an acidic or basic catalyst was used, neutralize the mixture accordingly. The reaction mixture is then transferred to a separatory funnel and washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: The organic layer is separated, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to afford the pure product.

-

Characterization: The identity and purity of the final product should be confirmed by determining its melting point and analyzing its spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Characterization Data (Predicted)

As no primary literature with full characterization is available, the following table presents the expected data based on the structure of this compound.

Table 2: Predicted Characterization Data for this compound

| Analysis | Expected Results |

| ¹H NMR | Aromatic protons (multiplets), acetyl methyl protons (singlet), and amide proton (broad singlet). |

| ¹³C NMR | Aromatic carbons, acetyl carbonyl carbon, and acetyl methyl carbon. |

| IR (cm⁻¹) | N-H stretching, C=O (amide I) stretching, N-H bending (amide II), and C-Br/C-F stretching. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight (232.05 g/mol ) with a characteristic isotopic pattern for bromine. |

| Melting Point | A sharp melting point is expected for the pure crystalline solid. |

Visualizations

Synthesis Workflow

The general workflow for the synthesis and purification of this compound is depicted in the following diagram.

References

N-(5-bromo-2-fluorophenyl)acetamide: A Key Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-bromo-2-fluorophenyl)acetamide is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions and a fluorine atom that can modulate physicochemical properties, makes it a valuable building block for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and its application in the construction of pharmacologically relevant scaffolds, particularly in the realm of kinase inhibitors for oncology.

Chemical and Physical Properties

This compound is a halogenated aromatic amide. The presence of the acetamido group, along with the bromo and fluoro substituents on the phenyl ring, dictates its reactivity and physical characteristics. A summary of its key properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 88288-12-4 | [1] |

| Molecular Formula | C₈H₇BrFNO | [1] |

| Molecular Weight | 232.05 g/mol | [1] |

| Appearance | Off-white to brownish-yellow solid | [2] |

| Boiling Point | 328.2 ± 32.0 °C at 760 mmHg | |

| Density | 1.6 ± 0.1 g/cm³ | |

| Flash Point | 152.3 ± 25.1 °C | |

| Index of Refraction | 1.590 |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the acylation of the corresponding aniline, 5-bromo-2-fluoroaniline. This reaction can be efficiently carried out using standard acylating agents such as acetyl chloride or acetic anhydride.

Experimental Protocol: Synthesis via Acylation of 5-bromo-2-fluoroaniline

This protocol describes the synthesis of this compound from 5-bromo-2-fluoroaniline and acetyl chloride.

Materials:

-

5-bromo-2-fluoroaniline

-

Acetyl chloride

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Pyridine

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2-fluoroaniline (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: To the stirred solution, add triethylamine (1.2 equivalents).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Acetyl Chloride: Slowly add acetyl chloride (1.1 equivalents) dropwise to the cooled and stirred reaction mixture. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench it by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Purification: Wash the combined organic layers sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallization (if necessary): The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product as a solid.

Applications as a Synthetic Intermediate

The strategic placement of the bromine atom on the phenyl ring of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are pivotal in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. This compound can be coupled with a wide range of aryl or heteroaryl boronic acids or their esters to generate biaryl and heteroaryl structures, which are common motifs in many kinase inhibitors.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. This reaction is instrumental in synthesizing substituted anilines and related compounds, which are key components of numerous pharmaceuticals.

Role in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics. Many of these inhibitors feature a core heterocyclic scaffold attached to substituted phenyl rings. This compound serves as a valuable precursor for the synthesis of such compounds. The acetamido group can be hydrolyzed to the corresponding aniline, which can then be further functionalized, or the bromo group can be used as a handle for introducing molecular diversity through cross-coupling reactions. While direct synthesis of a marketed drug using this specific intermediate is not prominently documented, its structural motifs are present in the core of several developmental and approved kinase inhibitors, suggesting its utility in the synthesis of analogues and new chemical entities in this therapeutic area. For instance, the bromo-fluoro-acetamidophenyl moiety is structurally related to intermediates used in the synthesis of complex heterocyclic compounds targeting kinases such as Aurora kinases, JAK, and MET.

Visualization of Synthetic Pathways

The following diagrams illustrate the synthesis of this compound and its subsequent application in a representative Suzuki coupling reaction, a common workflow in drug discovery.

Caption: Synthetic pathway for this compound and its use in a Suzuki coupling.

Safety and Handling

This compound should be handled by qualified professionals in a well-ventilated laboratory. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area with copious amounts of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a strategically important synthetic intermediate with significant applications in drug discovery and development. Its amenability to key cross-coupling reactions, combined with the modulating effects of the fluorine substituent, makes it a valuable tool for the synthesis of novel and complex molecular entities, particularly in the search for new kinase inhibitors. The protocols and information provided in this guide are intended to facilitate its use in research and development settings, ultimately contributing to the advancement of new therapeutic agents.

References

An In-depth Technical Guide to N-(5-bromo-2-fluorophenyl)acetamide Derivatives and Analogs for Drug Discovery Professionals

Disclaimer: Due to a lack of publicly available research specifically focused on the derivatives of N-(5-bromo-2-fluorophenyl)acetamide, this guide leverages data from structurally related N-phenylacetamide analogs to provide a comprehensive overview of the potential of this chemical scaffold in drug discovery. The experimental protocols, quantitative data, and discussions on signaling pathways are based on these analogous compounds and are intended to serve as a predictive framework for the development of novel this compound derivatives.

Introduction

N-phenylacetamide derivatives represent a versatile and promising scaffold in medicinal chemistry, with a wide range of demonstrated biological activities. These compounds have garnered significant interest for their potential as anticancer, anti-inflammatory, antimicrobial, and anticoagulant agents. The core structure, consisting of an acetamide group linked to a phenyl ring, allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The presence of halogen substituents, such as bromine and fluorine on the phenyl ring of this compound, can significantly influence the molecule's lipophilicity and biological activity, making it an attractive starting point for the design of novel therapeutic agents. This guide provides a technical overview of the synthesis, biological activities, and potential mechanisms of action of derivatives and analogs of this compound, aimed at researchers and professionals in the field of drug development.

Synthetic Methodologies for N-Phenylacetamide Derivatives

The synthesis of N-phenylacetamide derivatives is typically achieved through the acylation of a substituted aniline with a corresponding acetylating agent. A common and effective method is the Schotten-Baumann reaction, which involves the reaction of an amine with an acid chloride or anhydride under basic conditions.

General Synthesis Protocol: Schotten-Baumann Reaction

A representative protocol for the synthesis of N-phenyl-2-(phenyl-amino) acetamide derivatives involves a three-step process:

-

Step I: Synthesis of the Carboxylic Acid Intermediate: Chloroacetic acid is reacted with a primary aromatic amine in the presence of a base, such as 10% sodium hydroxide, to yield an N-phenylglycine derivative.

-

Step II: Formation of the Acid Chloride: The product from Step I is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the corresponding acid chloride. This reaction is often refluxed for a short period to ensure completion.

-

Step III: Amide Bond Formation: The resulting acid chloride is reacted with a primary aromatic amine in the presence of a base (e.g., 10% NaOH) to yield the final N-phenyl-2-(phenyl-amino) acetamide derivative. The crude product can then be purified by recrystallization from a suitable solvent like methanol.[1]

This versatile methodology allows for the introduction of a wide variety of substituents on both phenyl rings, enabling the exploration of structure-activity relationships.

Biological Activities of N-Phenylacetamide Analogs

Analogs of this compound have demonstrated a broad spectrum of biological activities, highlighting the therapeutic potential of this chemical class.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of N-phenylacetamide derivatives against various cancer cell lines. For instance, a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives exhibited potent anticancer activity, particularly against prostate (PC3), breast (MCF-7), and promyelocytic leukemia (HL-60) cancer cell lines.[2] The mechanism of action for many of these compounds involves the induction of apoptosis, a form of programmed cell death that is often dysregulated in cancer.[2] Some derivatives have been shown to target specific signaling pathways involved in cancer progression, such as the epidermal growth factor receptor (EGFR) kinase pathway.[3]

Kinase Inhibition

The N-aryl acetamide and sulfonamide moieties are common pharmacophores found in kinase inhibitors, which are a major class of targeted cancer therapies.[4] These compounds often target the ATP-binding site of kinases, thereby inhibiting their activity and downstream signaling.[4] For example, a derivative of N-(3-fluorophenyl)acetamide has been identified as a selective and orally active inhibitor of Aurora Kinase B (AURKB), a key regulator of cell division that is often overexpressed in cancer.[5]

Anti-inflammatory and Antioxidant Activity

Certain acetamide derivatives have shown potential as anti-inflammatory and antioxidant agents. Their anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory cytokines and enzymes, while their antioxidant activity is often evaluated by their ability to scavenge free radicals.[6]

Antibacterial Activity

Derivatives of N-phenylacetamide have also been investigated for their antibacterial properties. For example, a series of 2-amino-N-(p-chlorophenyl) acetamide derivatives showed moderate to high activity against several bacterial strains, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus.[7]

Quantitative Data for N-Phenylacetamide Analogs

The following table summarizes the in vitro cytotoxic activity of representative 2-(4-fluorophenyl)-N-phenylacetamide derivatives against various human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

| Compound ID | R Group (Substitution on N-phenyl ring) | Cell Line | IC₅₀ (µM)[2] |

| 2b | o-nitro | PC3 (Prostate Carcinoma) | 52 |

| 2c | p-nitro | PC3 (Prostate Carcinoma) | 80 |

| 2c | p-nitro | MCF-7 (Breast Cancer) | 100 |

| Imatinib | (Reference Drug) | PC3 (Prostate Carcinoma) | 40 |

| Imatinib | (Reference Drug) | MCF-7 (Breast Cancer) | 98 |

Detailed Experimental Protocols

Synthesis of 2-Bromo-N-(4-sulfamoylphenyl)acetamide

This protocol outlines a general procedure for the N-acylation of sulfanilamide.[8]

Materials:

-

Sulfanilamide (4-aminobenzenesulfonamide)

-

Bromoacetyl bromide

-

Anhydrous dichloromethane (DCM)

-

Pyridine

-

1M HCl

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve sulfanilamide in anhydrous DCM.

-

Add pyridine to the solution and cool the mixture in an ice bath.

-

Slowly add a solution of bromoacetyl bromide in anhydrous DCM to the cooled sulfanilamide solution with continuous stirring, maintaining the temperature between 0 and 5 °C.